2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Interaction Studies
- The compound and its derivatives have been explored for their potential in cancer treatment through the inhibition of Aurora kinases, which play a crucial role in cellular division and tumor growth (ロバート ヘンリー,ジェームズ, 2006).
- Research into the formation of adducts with triphenyltin chloride shows the compound's potential in forming stable structures, suggesting applications in materials science and coordination chemistry (Y. Yan & L. Khoo, 2005).
Antimicrobial and Medicinal Chemistry Applications
- The synthesis of carbamate derivatives has been explored for their antimicrobial properties, indicating the compound's utility in developing new therapeutic agents (A. V. Velikorodov & N. M. Imasheva, 2008).
- Studies on new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable antimicrobial activity, highlighting the potential for developing novel antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Advanced Organic Synthesis Techniques
- Research into the synthesis of oxindole via palladium-catalyzed C-H functionalization demonstrates the compound's utility in complex organic synthesis processes, which could lead to the development of novel pharmaceuticals and bioactive molecules (J. Magano, E. Kiser, Russell James Shine, & Michael H. Chen, 2014).
Structural and Crystallographic Studies
- The crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to the compound , has been characterized, offering insights into its chemical behavior and potential applications in crystal engineering and materials science (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may inhibit the uptake of gaba, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it inhibits gaba uptake like ®-(-)-3-piperidinecarboxylic acid, it could affect the gabaergic system, which is involved in numerous physiological and psychological processes, including anxiety, depression, and sleep regulation .
Result of Action
If it acts as a gaba uptake inhibitor, it could potentially increase gaba concentrations in the synaptic cleft, enhancing gaba’s inhibitory effects and potentially leading to decreased neuronal excitability .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of gamma-aminobutyric acid (GABA) uptake . It interacts with GABA transporters, inhibiting the reuptake of GABA into neurons and glial cells, thereby increasing the availability of GABA in the synaptic cleft . This interaction is crucial for modulating neurotransmission and has implications for the treatment of neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating GABAergic signaling pathways, which are essential for maintaining the balance between excitatory and inhibitory neurotransmission . This compound can alter gene expression and cellular metabolism by affecting the levels of GABA, a key neurotransmitter in the central nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GABA transporters and inhibiting their function . This inhibition prevents the reuptake of GABA, leading to increased extracellular concentrations of the neurotransmitter . The compound’s interaction with GABA transporters involves specific binding interactions that block the transporter’s active site, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of GABA uptake, resulting in long-term alterations in neurotransmission and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GABA uptake without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and alterations in normal cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to GABA metabolism . It interacts with enzymes and cofactors that regulate GABA synthesis and degradation, thereby influencing the overall metabolic flux of this neurotransmitter . The compound’s impact on metabolite levels can have significant implications for cellular function and neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on GABA transporters . The compound’s distribution within the central nervous system is particularly important for its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with GABA transporters and other biomolecules . The compound’s localization is crucial for its activity and function in modulating neurotransmission .
Properties
IUPAC Name |
2-methyl-6-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h6-9,11H,4-5H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQWSJMRBWEHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(N1)C(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.